N-(5,11-Dihydro-5-methyl-10H-benzo(b,f)azepin-10-ylidene)methylammonium hydrogen oxalate
CAS No.: 94291-63-1
Cat. No.: VC17041838
Molecular Formula: C18H18N2O4
Molecular Weight: 326.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94291-63-1 |
|---|---|
| Molecular Formula | C18H18N2O4 |
| Molecular Weight | 326.3 g/mol |
| IUPAC Name | 2-hydroxy-2-oxoacetate;methyl-(11-methyl-6H-benzo[b][1]benzazepin-5-ylidene)azanium |
| Standard InChI | InChI=1S/C16H16N2.C2H2O4/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16;3-1(4)2(5)6/h3-10H,11H2,1-2H3;(H,3,4)(H,5,6) |
| Standard InChI Key | VYJQZYMXXLBFJC-UHFFFAOYSA-N |
| Canonical SMILES | C[NH+]=C1CC2=CC=CC=C2N(C3=CC=CC=C13)C.C(=O)(C(=O)[O-])O |
Introduction
Molecular Information
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IUPAC Name: N-(5,11-Dihydro-5-methyl-10H-benzo[b,f]azepin-10-ylidene)methylammonium hydrogen oxalate
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Synonyms: Includes variations such as N-(5,11-dihydro-5-methyl-dibenz[b,f]azepin-10-ylidene)methylamine
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Molecular Formula: C16H16N2 (base compound)
Structural Features
The compound features a dibenzoazepine core, which is a tricyclic structure comprising two benzene rings fused to an azepine (a seven-membered nitrogen-containing ring). The methyl group and iminium functionality provide additional reactivity and binding potential.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2 |
| Molecular Weight | 236.31 g/mol |
| SMILES Representation | CN=C1CC2=CC=CC=C2N(C3=CC=CC=C13)C |
| InChIKey | GBGAKVVPCIFCRS-UHFFFAOYSA-N |
Synthesis Pathways
The synthesis of this compound typically involves:
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Base Compound Formation: The dibenzoazepine core is constructed through cyclization reactions involving benzene derivatives and nitrogen-containing precursors.
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Functionalization: Introduction of the methyl group at the azepine nitrogen and formation of the iminium moiety.
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Salt Formation: Reaction with oxalic acid leads to the formation of the hydrogen oxalate salt.
Related Derivatives
Several derivatives of the dibenzo[b,f]azepine framework have been synthesized for diverse applications:
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Methylated Derivatives: Enhance solubility and reactivity.
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Oxadiazole Substituents: Improve biological activity, such as antimicrobial or anticancer properties .
Pharmaceutical Applications
The dibenzoazepine scaffold is widely used in medicinal chemistry due to its bioactivity:
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Antidepressants: Compounds like imipramine share structural similarities.
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Antipsychotics: Modifications to the structure yield therapeutic agents targeting neurological disorders.
Research Potential
The compound's hydrogen oxalate salt form enhances solubility, making it suitable for studies in:
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Drug delivery systems.
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Binding affinity assays for receptor-targeted therapies.
Biological Activity
While specific bioactivity data for this compound is unavailable, related structures exhibit:
Stability
The hydrogen oxalate salt improves stability under various pH conditions, making it ideal for pharmaceutical formulations.
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